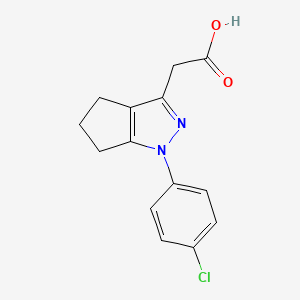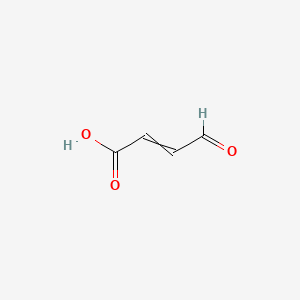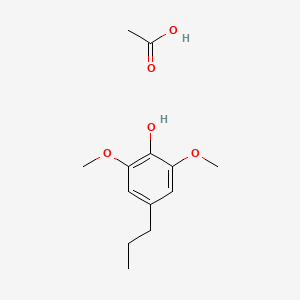
Acetic acid;2,6-dimethoxy-4-propylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,6-dimethoxy-4-propylphenol is a chemical compound with the molecular formula C₁₃H₂₀O₅ and a molecular weight of 256.295 g/mol . It is also known by other names such as Phenol,2,6-dimethoxy-4-propyl-,acetate and 2-acetoxy-1,3-dimethoxy-5-propyl-benzene . This compound is characterized by its aromatic structure, which includes two methoxy groups and a propyl group attached to the benzene ring.
Métodos De Preparación
The synthesis of acetic acid;2,6-dimethoxy-4-propylphenol typically involves the acetylation of 2,6-dimethoxy-4-propylphenol. One common method includes the reaction of 2,6-dimethoxy-4-propylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar principles of acetylation using appropriate reagents and catalysts.
Análisis De Reacciones Químicas
Acetic acid;2,6-dimethoxy-4-propylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: The methoxy and propyl groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;2,6-dimethoxy-4-propylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;2,6-dimethoxy-4-propylphenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative damage . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Acetic acid;2,6-dimethoxy-4-propylphenol can be compared with other similar compounds such as:
2,6-dimethoxy-4-propylphenol: This compound lacks the acetyl group but shares similar structural features.
4-ethyl-2-methoxyphenol: Another phenolic compound with similar functional groups but different alkyl substitution.
2-methoxy-4-propylphenol: Similar in structure but with fewer methoxy groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
22805-53-4 |
|---|---|
Fórmula molecular |
C13H20O5 |
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
acetic acid;2,6-dimethoxy-4-propylphenol |
InChI |
InChI=1S/C11H16O3.C2H4O2/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3;1-2(3)4/h6-7,12H,4-5H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
YQHNOKJFMYODLR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C(=C1)OC)O)OC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
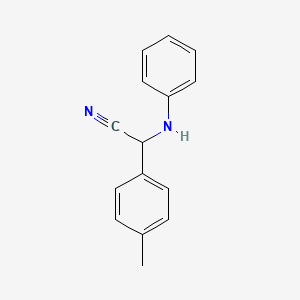
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)

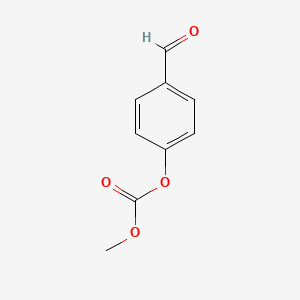
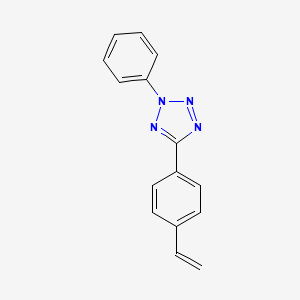

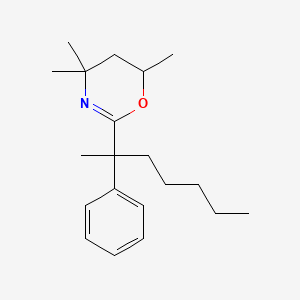
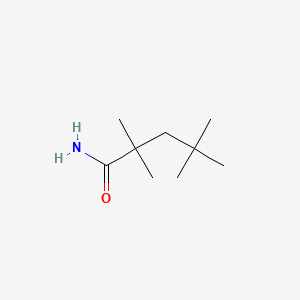

![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
